1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-phenylurea

Catalog No.
S2934640
CAS No.
202190-80-5
M.F
C20H15N3O2S
M. Wt
361.42
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-phe...

CAS Number

202190-80-5

Product Name

1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-phenylurea

IUPAC Name

1-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-phenylurea

Molecular Formula

C20H15N3O2S

Molecular Weight

361.42

InChI

InChI=1S/C20H15N3O2S/c24-17-11-10-14(22-20(25)21-13-6-2-1-3-7-13)12-15(17)19-23-16-8-4-5-9-18(16)26-19/h1-12,24H,(H2,21,22,25)

InChI Key

HKRMPJVDMMMYOC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3

Solubility

not available
  • Medicinal Chemistry: The presence of the urea functional group suggests potential for the molecule to act as a hydrogen bond donor, which could be useful in inhibitor design for enzymes that rely on hydrogen bonding in their catalytic mechanisms. Additionally, the benzothiazole moiety is found in some bioactive molecules []. Further research would be needed to determine if 1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-phenylurea exhibits any specific biological activity.
  • Material Science: The molecule possesses functional groups that could allow for interesting interactions with other molecules. For instance, the hydroxyl group could participate in hydrogen bonding, while the aromatic rings could facilitate pi-pi stacking interactions. These properties could be of interest for researchers designing new materials with specific functionalities.

1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-phenylurea is an organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by its unique structure, which includes a urea group, a hydroxyphenyl group, and a benzothiazole moiety. Benzothiazoles are known for their heterocyclic nature, incorporating both sulfur and nitrogen atoms, and they exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

  • Oxidation: It can be oxidized using agents such as hydrogen peroxide or potassium permanganate, resulting in quinone derivatives.
  • Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
  • Substitution: The hydroxyl group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by halides or amines under appropriate conditions.

These reactions are typically conducted in organic solvents like dichloromethane or toluene and may require specific catalysts and controlled temperatures.

1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-phenylurea exhibits notable biological activities. Research indicates that it possesses:

  • Antimicrobial Properties: Effective against various bacterial strains.
  • Anti-inflammatory Effects: Inhibits enzymes involved in inflammatory pathways, such as cyclooxygenase (COX).
  • Anticancer Activity: Demonstrates potential in inhibiting cancer cell proliferation by targeting topoisomerase enzymes involved in DNA replication.

The compound's mechanism of action involves interaction with specific molecular targets, leading to the modulation of various biological pathways.

The synthesis of 1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-phenylurea typically follows a multi-step process:

  • Formation of Benzothiazole Derivative: The reaction begins with 2-aminobenzothiazole reacting with 4-hydroxybenzoyl chloride.
  • Urea Formation: This intermediate is then treated with phenyl isocyanate to form the final urea product.
  • Reaction Conditions: The reactions are generally performed under reflux conditions in organic solvents such as dichloromethane or toluene.

This synthetic route allows for the efficient production of the compound while maintaining its structural integrity.

The applications of 1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-phenylurea are diverse:

  • Pharmaceutical Development: It serves as a building block for synthesizing more complex benzothiazole derivatives with potential therapeutic effects.
  • Research Tool: Utilized in studies exploring antimicrobial and anticancer properties.
  • Agrochemicals: Investigated for its potential use in developing new agrochemical products due to its biological activities.

Studies on the interactions of 1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-phenylurea with various biological targets have revealed its ability to inhibit key enzymes involved in inflammation and cancer progression. By targeting cyclooxygenase and topoisomerase, this compound may provide a basis for developing new therapeutic agents aimed at treating inflammatory diseases and cancers .

Several compounds share structural similarities with 1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-phenylurea, which enhances our understanding of its unique properties:

Compound NameStructure FeaturesNotable Activities
2-(Benzo[d]thiazol-2-yl)anilineContains benzothiazole; known for antimicrobial activityAntimicrobial
2-(Benzo[d]thiazol-2-yl)phenolExhibits antioxidant propertiesAntioxidant, anti-inflammatory
2-(Benzo[d]thiazol-2-yl)benzamideStudied for anticancer effectsAnticancer

The uniqueness of 1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-phenylurea lies in its combination of a benzothiazole moiety with a phenylurea group, which enhances its biological activity and specificity towards certain molecular targets compared to other benzothiazole derivatives .

XLogP3

4.2

Dates

Modify: 2023-08-17

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